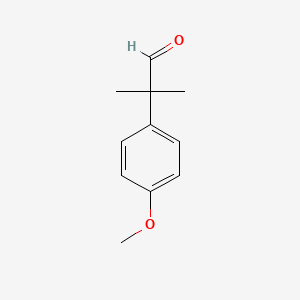

2-(4-Methoxyphenyl)-2-methylpropanal

Description

2-(4-Methoxyphenyl)-2-methylpropanal (CAS: Not explicitly provided) is an aldehyde derivative featuring a 4-methoxyphenyl group attached to a branched propanal backbone. This compound is synthesized via a reaction involving 2-fluoroanisole and isobutyronitrile in tetrahydrofuran (THF) under reflux conditions, using potassium hexamethyldisilazide (KHMDS) as a base . Its structure combines an electron-donating methoxy group with an aldehyde functional group, making it relevant in organic synthesis and materials science. The methoxy group enhances electronic delocalization, which can influence photophysical properties, as observed in related quinazoline derivatives .

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-2-methylpropanal |

InChI |

InChI=1S/C11H14O2/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3 |

InChI Key |

SCBSHTCRFXBYQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aldehydes with Aromatic Substituents

3-(4-tert-Butylphenyl)-2-methylpropanal (Butylphenyl Methylpropional)

- Structure : Differs by substituting the methoxy group with a tert-butyl group at the para position.

- Properties : Widely used in fragrances due to its stability and low volatility. The tert-butyl group provides steric bulk, reducing reactivity compared to the methoxy-substituted analog. Safety evaluations by the Scientific Committee on Consumer Safety (SCCS) highlight its use in cosmetics .

- Key Contrast : The tert-butyl group is electron-donating via hyperconjugation but lacks the resonance effects of the methoxy group, leading to differences in electronic behavior and applications.

3-(4-Methoxyphenyl)-2-methylpropanal (Positional Isomer)

- Structure : Positional isomer with the methoxy group retained but the aldehyde at a different carbon.

- Properties: Not explicitly detailed in the evidence, but positional isomerism could alter steric and electronic profiles, affecting reactivity and intermolecular interactions .

Alcohol and Amine Derivatives

2-(4-Ethoxyphenyl)-2-methylpropanol

- Structure : Ethoxy group replaces methoxy, and the aldehyde is reduced to a primary alcohol.

- Properties : The ethoxy group slightly increases hydrophobicity compared to methoxy. The alcohol functional group reduces electrophilicity, making it less reactive in condensation reactions. Used in specialty chemicals and intermediates .

1-(4-Methoxyphenyl)-2-methylpropan-2-amine

- Structure : Aldehyde replaced by an amine group.

- Molecular weight: 179.26 g/mol (CAS: 64-13-1). Applications include pharmaceutical intermediates, though its biological activity is distinct from the aldehyde analog .

Functional Group Variations in Fluorescent Compounds

highlights that methoxyphenyl-substituted quinazoline derivatives (e.g., 5d and 5g ) exhibit enhanced fluorescence intensity and redshifted emission compared to fluorophenyl analogs (e.g., 5a–c ). The methoxy group’s strong electron-donating nature improves π-conjugation, increasing quantum yields and Stokes shifts. For example:

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.